molecular formula C14H12N2O4 B1387203 3-Nitro-4-(2-toluidino)benzoic acid CAS No. 860698-95-9

3-Nitro-4-(2-toluidino)benzoic acid

Cat. No.: B1387203
CAS No.: 860698-95-9
M. Wt: 272.26 g/mol
InChI Key: HVIWNROFPOWXDA-UHFFFAOYSA-N
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Description

3-Nitro-4-(2-toluidino)benzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a nitro group at the third position and a toluidino group at the fourth position on the benzoic acid ring. This compound is a yellow crystalline powder and is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(2-toluidino)benzoic acid typically involves the nitration of benzoic acid followed by the introduction of the toluidino group. One common method is the nitration of benzoic acid using a mixture of nitric and sulfuric acids, which introduces the nitro group at the meta position. The resulting 3-nitrobenzoic acid is then reacted with 2-toluidine under appropriate conditions to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(2-toluidino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro and toluidino groups influence the reactivity of the aromatic ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of 3-amino-4-(2-toluidino)benzoic acid.

    Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed

Scientific Research Applications

3-Nitro-4-(2-toluidino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of 3-Nitro-4-(2-toluidino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and antitumor activities. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: Similar in structure but lacks the toluidino group.

    4-Nitrobenzoic acid: Similar in structure but with the nitro group at the para position.

    2-Nitrobenzoic acid: Similar in structure but with the nitro group at the ortho position

Uniqueness

3-Nitro-4-(2-toluidino)benzoic acid is unique due to the presence of both the nitro and toluidino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in the other nitrobenzoic acid derivatives .

Properties

IUPAC Name

4-(2-methylanilino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9-4-2-3-5-11(9)15-12-7-6-10(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIWNROFPOWXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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